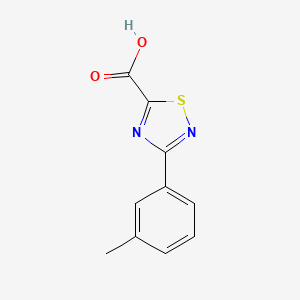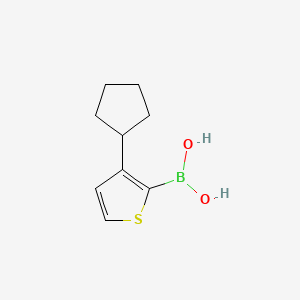![molecular formula C10H19NO B13338379 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)bicyclo[222]octan-1-amine is a bicyclic amine compound with a unique structure that includes a methoxymethyl group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octane derivatives with methoxymethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Azides or nitriles.
Scientific Research Applications
4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The bicyclic structure provides rigidity, which can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Methoxymethyl derivatives: Compounds with methoxymethyl groups attached to different core structures.
Uniqueness: 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine is unique due to its combination of a bicyclic framework and a methoxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C10H19NO/c1-12-8-9-2-5-10(11,6-3-9)7-4-9/h2-8,11H2,1H3 |
InChI Key |
QYPUMYRTTHPYFH-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCC(CC1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)
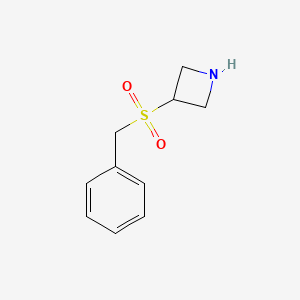
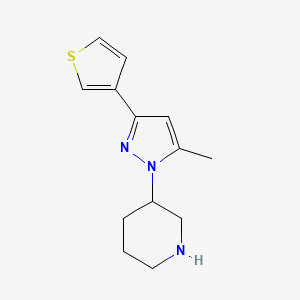
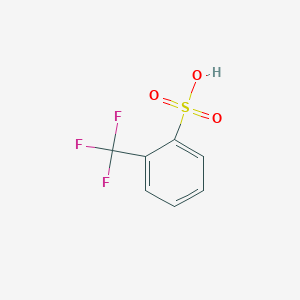
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
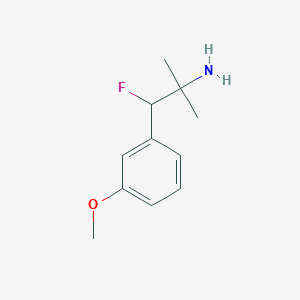
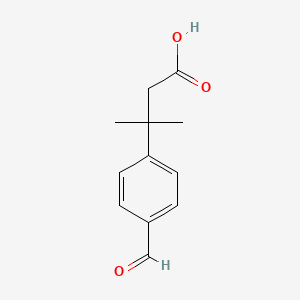
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
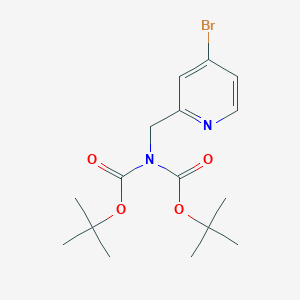
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
